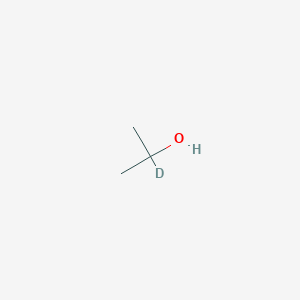

2-Propanol-2-d1

Overview

Description

Synthesis Analysis

2-Propanol can be produced by hydrating propene . The raw material mixture contains water and acetone, and the water content is 1.2 to 4.0 wt% based on 100 wt% of the total of the water and the acetone .Molecular Structure Analysis

The molecular structure of 2-Propanol-2-d1 is represented by the SMILES string [2H]C©©O . The InChI representation is 1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i3D .Chemical Reactions Analysis

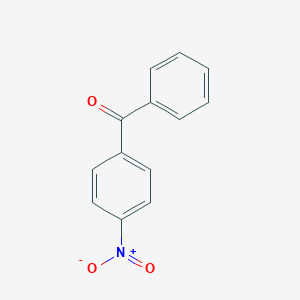

2-Propanol is known to undergo various reactions. For example, it can be dehydrated to form a carbocation . In the presence of water, 2-propanol can also react with benzophenone and/or acetone ketyl radicals, which is used to examine the exact mechanism of DNA damage and repair .It has a refractive index n20/D of 1.377 (lit.), a boiling point of 82 °C (lit.), and a melting point of -89.5 °C (lit.) . The bulk density is 0.785 g/mL .

Scientific Research Applications

Hydrogen Donor in Chemical Processes

2-Propanol is studied as a hydrogen donor in the transfer hydrogenation process. This is particularly notable in the conversion of glycerol into 1,2-propanediol under nitrogen pressure, using nickel or copper supported on alumina catalysts. This process indicates a different mechanism for glycerol hydrogenolysis depending on the source of hydrogen atoms, which can either come from dissolved molecular hydrogen dissociation or from 2-propanol dehydrogenation (Gandarias et al., 2011).

Electrocatalysis in Alkaline Medium

2-Propanol is used in the study of electrocatalysis. Pd (Palladium) is shown to be an effective electrocatalyst for 1-propanol and 2-propanol oxidation in alkaline medium, demonstrating higher activity than the conventional catalyst Pt (Platinum) (Liu et al., 2008).

In Deuterium-Labeling Studies

Deuterium-labeling studies have been conducted to understand the dehydrogenation of 2-propanol using Ru–Pt/carbon catalysts. These studies help to elucidate the mechanism of dehydrogenation and the role of 2-propanol in these reactions (Meng et al., 1999).

Investigating Molecular Associations

Neutron scattering data of liquid D-1-propanol was analyzed to understand the probable molecular association in liquids, including a comparison with 2-propanol (Sahoo et al., 2009).

Use in Fuel Cells

Ethanol, 1-propanol, and 2-propanol have been evaluated as alternative fuels in direct methanol/oxygen fuel cells. 2-Propanol, in particular, showed distinct electro-oxidation behavior, suggesting its potential application in this domain (Wang et al., 1995).

Clathrate Formation

Research on 2-propanol's role in clathrate hydrate formation, particularly in petroleum exploration and production, provides insights into its unique behavior and potential applications in this field (Ostergaard et al., 2002).

Chemical Heat-Pump Systems

A study on 2-propanol/acetone/hydrogen chemical heat-pump systems illustrates the utility of 2-propanol in this application, highlighting its role in enhancing the system's efficiency (Meng et al., 1999).

DNA Structural Studies

2-Propanol is used in studies exploring the higher-order structure of DNA, particularly in contrasting its effects with those of 1-propanol. This highlights its role in DNA conformational transitions and its utility in genomic DNA isolation (Ma et al., 2019).

Safety and Hazards

2-Propanol-2-d1 is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and the substance should be used only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Isopropanol-2-d1, also known as 2-deuteriopropan-2-ol or 2-Propanol-2-d1, is a deuterium-labelled version of isopropyl alcohol It’s worth noting that isopropyl alcohol, the non-deuterated form, primarily affects the central nervous system .

Mode of Action

It can be inferred from the behavior of isopropyl alcohol, which acts as a central nervous system depressant

Biochemical Pathways

A study on isopropanol production via the thermophilic bioconversion of sugars and syngas using metabolically engineered moorella thermoacetica suggests that isopropanol can be synthesized by acetone reduction, where the carbonyl group of acetone is reduced to a hydroxyl group . This might provide some insight into the potential biochemical pathways of Isopropanol-2-d1.

Pharmacokinetics

Isopropyl alcohol, its non-deuterated form, has a volume of distribution of 045 to 07 L/kg and is metabolized to acetone via hepatic alcohol dehydrogenase

Result of Action

Isopropyl alcohol, its non-deuterated form, primarily causes central nervous system depression, gastrointestinal irritation, and ketosis

Action Environment

Environmental factors can influence the action, efficacy, and stability of Isopropanol-2-d1. For instance, exposure to isopropyl alcohol can occur through ingestion, dermal contact, or inhalation . These exposure routes could potentially influence the action of Isopropanol-2-d1. Additionally, the compound’s volatility could affect its stability in different environmental conditions.

properties

IUPAC Name |

2-deuteriopropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZMGEQAYNKOFK-WFVSFCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480714 | |

| Record name | 2-Propanol-2-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3972-26-7 | |

| Record name | 2-Propan-2-d-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3972-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol-2-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3972-26-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the kinetic isotope effect observed with 2-Propanol-2-d1 in radiation chemistry studies?

A1: Research using this compound has illuminated the role of kinetic isotope effects (KIE) in the radiolysis of hydroxyl-containing compounds []. A significant KIE was observed during the radiolysis of aqueous this compound solutions, particularly in the formation of acetone. This effect was attributed to the difference in bond dissociation energies between C-H and C-D bonds. The study demonstrated that substituting hydrogen with deuterium in this compound can substantially impact the rate of radiation-induced transformations, specifically inhibiting the chain reaction leading to acetone formation [].

Q2: How does the structure of the radical intermediate influence the presence of a KIE in radiolysis experiments with deuterated compounds?

A2: The type of radical formed during radiolysis significantly influences whether a KIE is observed. For example, in the radiolysis of 2,3-butanediol and its deuterated analogue (2,3-butanediol-2,3-d2), no KIE was observed in the formation of 2-butanone []. This suggests that the presence of a primary or secondary β-carbonyl radical, formed after the dehydration of the initial radical, plays a key role in determining the manifestation of the KIE. The study highlights the importance of radical structure in understanding isotope effects in radiation chemistry [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium;2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B109932.png)